Cas no 320423-88-9 (4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide)

4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide 化学的及び物理的性質
名前と識別子
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- 4-HYDROXY-1-METHYL-2,2-DIOXO-N-PHENYL-1,2-DIHYDRO-2LAMBDA6,1-BENZOTHIAZINE-3-CARBOTHIOAMIDE
- 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1H-2lambda6,1-benzothiazine-3-carbothioamide
- 1H-2,1-Benzothiazine-3-carbothioamide, 4-hydroxy-1-methyl-N-phenyl-, 2,2-dioxide
- 4-Hydroxy-1-methyl-N-phenyl-1H-benzo[c][1,2]thiazine-3-carbothioamide 2,2-dioxide
- 4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
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- インチ: InChI=1S/C16H14N2O3S2/c1-18-13-10-6-5-9-12(13)14(19)15(23(18,20)21)16(22)17-11-7-3-2-4-8-11/h2-10,19H,1H3,(H,17,22)
- InChIKey: AFYAZUJOYKGCKI-UHFFFAOYSA-N
- SMILES: CN1c2ccccc2C(=C(S1(=O)=O)C(=S)Nc3ccccc3)O
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- Boiling Point: 509.9±60.0 °C at 760 mmHg
- フラッシュポイント: 262.2±32.9 °C
- じょうきあつ: 0.0±1.4 mmHg at 25°C
4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H146510-1mg |
4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide |
320423-88-9 | 1mg |
$ 80.00 | 2022-06-04 | ||
TRC | H146510-0.5mg |
4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide |
320423-88-9 | 0.5mg |
$ 50.00 | 2022-06-04 | ||
Ambeed | A997567-1g |
4-Hydroxy-1-methyl-N-phenyl-1H-benzo[c][1,2]thiazine-3-carbothioamide 2,2-dioxide |
320423-88-9 | 90% | 1g |
$611.0 | 2024-04-20 | |
A2B Chem LLC | AI74004-1g |
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1H-2lambda6,1-benzothiazine-3-carbothioamide |
320423-88-9 | >90% | 1g |
$1295.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00938970-1g |
4-Hydroxy-1-methyl-N-phenyl-1H-benzo[c][1,2]thiazine-3-carbothioamide 2,2-dioxide |
320423-88-9 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613684-1mg |
4-Hydroxy-1-methyl-N-phenyl-1H-benzo[c][1,2]thiazine-3-carbothioamide 2,2-dioxide |
320423-88-9 | 98% | 1mg |
¥464.00 | 2024-08-02 | |
A2B Chem LLC | AI74004-5mg |
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1H-2lambda6,1-benzothiazine-3-carbothioamide |
320423-88-9 | >90% | 5mg |
$214.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613684-10mg |
4-Hydroxy-1-methyl-N-phenyl-1H-benzo[c][1,2]thiazine-3-carbothioamide 2,2-dioxide |
320423-88-9 | 98% | 10mg |
¥924.00 | 2024-08-02 | |
TRC | H146510-2.5mg |
4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide |
320423-88-9 | 2.5mg |
$ 155.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613684-5mg |
4-Hydroxy-1-methyl-N-phenyl-1H-benzo[c][1,2]thiazine-3-carbothioamide 2,2-dioxide |
320423-88-9 | 98% | 5mg |
¥661.00 | 2024-08-02 |
4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamideに関する追加情報
Comprehensive Analysis of 4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide (CAS No. 320423-88-9)
The compound 4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide (CAS No. 320423-88-9) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. Its complex nomenclature reflects its intricate chemical architecture, featuring a benzothiazine core modified with hydroxy, methyl, dioxo, and carbothioamide functional groups. This combination of moieties endows the compound with distinctive electronic and steric properties, making it a subject of interest for drug discovery and advanced material applications.
Recent studies have explored the potential of 4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide as a scaffold for designing novel bioactive agents. Researchers are particularly intrigued by its thioamide group, which can participate in hydrogen bonding and metal coordination, potentially enhancing interactions with biological targets. Computational modeling suggests that the compound's planar benzothiazine ring system may facilitate π-stacking interactions, a property increasingly sought after in the development of kinase inhibitors and other therapeutic modalities.
The synthesis of CAS 320423-88-9 typically involves multi-step organic transformations, with key steps including the construction of the benzothiazine ring and subsequent introduction of the carbothioamide functionality. Recent advancements in green chemistry have prompted investigations into more sustainable synthetic routes for this compound, addressing growing concerns about environmental impact in chemical manufacturing. These efforts align with broader industry trends toward atom economy and reduced waste generation in pharmaceutical production.
From a materials science perspective, the 4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl derivative exhibits interesting photophysical properties that have sparked research into potential applications in organic electronics. The compound's ability to undergo tautomerization between its hydroxy and keto forms may contribute to unique charge transport characteristics, relevant to the development of organic semiconductors and photovoltaic materials. This aligns with current market demands for more efficient and sustainable energy solutions.
Analytical characterization of 320423-88-9 typically employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structural features and purity, which are critical for research applications. The growing availability of automated characterization platforms has significantly accelerated the study of such complex molecules, reflecting the pharmaceutical industry's push toward high-throughput screening methodologies.
In regulatory contexts, 4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide has been the subject of various safety assessments, though comprehensive toxicological data remains an area of active research. Current handling recommendations emphasize standard laboratory precautions, with particular attention to the compound's potential sensitivity to light and moisture. These considerations are increasingly important in the era of laboratory automation and digital record-keeping.
The commercial availability of CAS 320423-88-9 has expanded in recent years, with multiple suppliers offering the compound for research purposes. Market analysis indicates growing demand from both academic institutions and pharmaceutical companies, particularly those focused on structure-activity relationship studies and fragment-based drug discovery. Pricing trends reflect the compound's specialized nature and the complexity of its synthesis.
Looking forward, research directions for 4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide may include exploration of its potential in targeted drug delivery systems and bioconjugation chemistry. The compound's functional groups offer multiple sites for chemical modification, making it a versatile building block for medicinal chemistry programs. These developments occur against a backdrop of increasing interest in personalized medicine and precision therapeutics.
In conclusion, 320423-88-9 represents an intriguing case study in the intersection of synthetic chemistry, drug discovery, and materials science. Its complex structure and multifunctional character continue to inspire innovative research across multiple disciplines, while its commercial availability ensures its accessibility to the scientific community. As research methodologies advance and new applications emerge, this compound will likely remain a subject of significant scientific interest in the coming years.
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